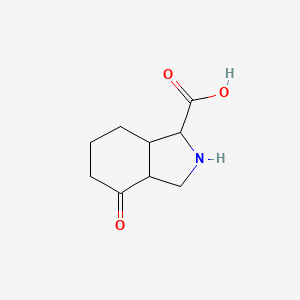

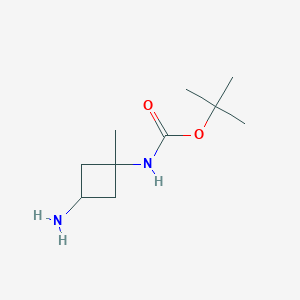

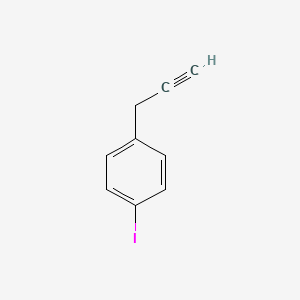

![molecular formula C6H4BrN3 B1403567 6-溴-7H-吡咯并[2,3-d]嘧啶 CAS No. 89280-82-0](/img/structure/B1403567.png)

6-溴-7H-吡咯并[2,3-d]嘧啶

描述

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen heterocyclic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been summarized in a microreview . The methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Molecular Structure Analysis

The binding modes and inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .Chemical Reactions Analysis

6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is an important raw material and intermediate used in organic synthesis .科学研究应用

抗增殖和抗病毒应用

6-溴-7H-吡咯并[2,3-d]嘧啶衍生物已经被评估其抗增殖和抗病毒活性。这些化合物与核苷类抗生素如托氧胞苷和桑吉胞苷相关,显示出潜在的生物活性,尽管它们对细胞生长和病毒抑制的具体影响有所不同 (Swayze et al., 1992)。关于这些衍生物的合成和生物评价的类似研究证实了它们在抗病毒应用中的潜力,特别是对人类巨细胞病毒(HCMV)的作用 (Gupta et al., 1989)。

肿瘤靶向

研究表明,某些6-取代吡咯并[2,3-d]嘧啶衍生物可用于肿瘤靶向。这些化合物通过叶酸受体α表现出选择性的细胞摄取,并抑制新生嘌呤核苷酸生物合成,使其成为对特定肿瘤细胞具有强大抑制作用的药物 (Wang et al., 2013)。

糖基化研究

已进行了关于吡咯并[2,3-d]嘧啶的糖基化研究,探索了在合成托氧胞苷和7-去氧肌苷等化合物过程中产生异构体的形成。这些研究对于理解这些化合物的化学性质和潜在的药物应用至关重要 (Leonard et al., 2009)。

合成方法

已经开发了高效且环保的合成吡咯并[2,3-d]嘧啶衍生物的方法,包括一种绿色的铜催化方法,为生产这些化合物提供了实用的途径 (Wang et al., 2017)。

抗肿瘤活性

已合成了6-取代吡咯并[2,3-d]嘧啶硫代叶酰抗叶酸,显示出抗肿瘤活性。这些化合物选择性地抑制嘌呤生物合成,并表现出对高亲和力叶酸受体和质子耦合叶酸转运蛋白的选择性,而不是还原型叶酸载体,使其在抑制特定肿瘤生长方面非常有效 (Wang et al., 2010)。

作用机制

Target of Action

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine has been identified to interact with several targets. It has been found to inhibit Cyclin-Dependent Kinase 4/6 (CDK4/6) , p21-Activated Kinase 4 (PAK4) , and Monopolar spindle kinase 1 (Mps1) . These kinases play crucial roles in cell cycle regulation, signal transduction, and mitosis, respectively .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . For instance, it competitively inhibits PAK4 by forming strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .

Biochemical Pathways

The inhibition of these kinases by 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine affects several biochemical pathways. For example, the inhibition of CDK4/6 can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells . Similarly, the inhibition of PAK4 can affect various signaling pathways, influencing processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Result of Action

The inhibition of the aforementioned kinases by 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine can lead to various molecular and cellular effects. For instance, it can induce cell cycle arrest and apoptosis in cancer cells . It can also enhance the secretion of IL-2 in human T cell leukemia Jurkat cells .

Action Environment

The action, efficacy, and stability of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For example, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .

安全和危害

未来方向

The synthesis of pyrrolo[2,3-d]pyrimidines has been summarized in a microreview . The methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . These methods provide a foundation for future research and development in this field.

生化分析

Biochemical Properties

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is p21-activated kinase 4 (PAK4), a serine/threonine protein kinase involved in various cellular processes, including cell growth, apoptosis prevention, and cell proliferation . The interaction between 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine and PAK4 involves strong binding to the hinge region and β-sheets of the enzyme, leading to inhibition of its activity . This inhibition can result in the modulation of downstream signaling pathways, affecting various cellular functions.

Cellular Effects

The effects of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PAK4, 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine can induce apoptosis in cancer cells, thereby reducing cell proliferation . Additionally, it affects the phosphorylation levels of substrates such as SLP76, which plays a role in T cell receptor signaling . These cellular effects highlight the potential of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound’s inhibitory action on PAK4 is primarily due to its ability to form hydrogen bonds and electrostatic interactions with the enzyme’s active site . These interactions stabilize the compound within the enzyme, preventing its normal function. Additionally, 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Prolonged exposure to light or air can lead to degradation, reducing its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine in preclinical studies.

Metabolic Pathways

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism can affect its bioavailability and efficacy in biochemical reactions. For example, it may undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Understanding these metabolic pathways is essential for optimizing the use of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine in therapeutic applications.

Transport and Distribution

Within cells and tissues, 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, binding to transport proteins may facilitate its uptake into cells, while interactions with intracellular proteins can affect its distribution within the cytoplasm and organelles.

Subcellular Localization

The subcellular localization of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors, or to the cytoplasm to inhibit enzymes involved in signaling pathways. Understanding the subcellular localization of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

6-bromo-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQBLFIGIQEOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=NC=NC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 6-bromo-7H-pyrrolo[2,3-d]pyrimidine chosen as a building block in the synthesis of Mycalisine B?

A1: The researchers selected N4-benzoyl-5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine, a derivative of 6-bromo-7H-pyrrolo[2,3-d]pyrimidine, as the nucleobase in their synthetic strategy for Mycalisine B []. This choice was deliberate to prevent the formation of the undesired N-3 isomer during the crucial Vorbrüggen glycosylation step []. This highlights the importance of regioselectivity in complex molecule synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

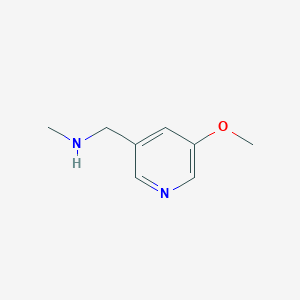

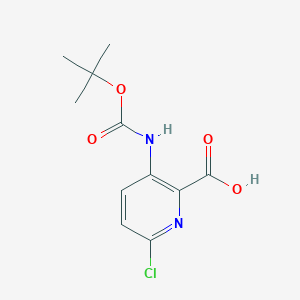

![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)

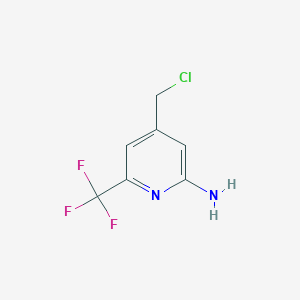

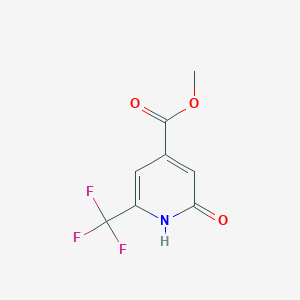

![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)

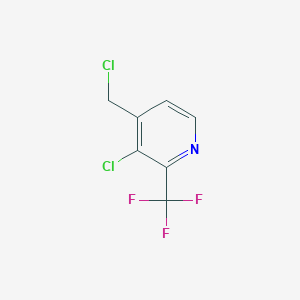

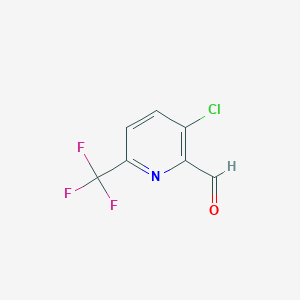

![2-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1403498.png)

![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)

![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)